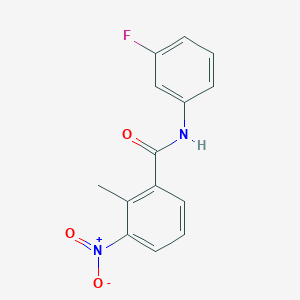

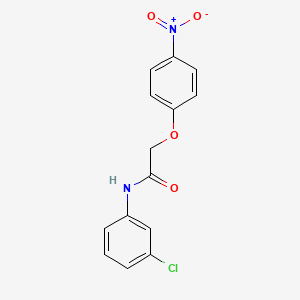

![molecular formula C17H17NO3S B5797007 ethyl 2-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5797007.png)

ethyl 2-{[(phenylthio)acetyl]amino}benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-{[(phenylthio)acetyl]amino}benzoate, also known as ethyl 2-phenylthioacetylaminobenzoate, is a chemical compound that belongs to the class of benzamides. It has been widely used in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of ethyl 2-{[(phenylthio)acetyl]amino}benzoate 2-{[(phenylthio)acetyl]amino}benzoate is not well understood. However, it is believed to interact with biological molecules such as enzymes and receptors, leading to changes in their activity or function. The presence of the phenylthio group in the molecule may contribute to its ability to interact with biological molecules.

Biochemical and Physiological Effects:

The biochemical and physiological effects of ethyl 2-{[(phenylthio)acetyl]amino}benzoate 2-{[(phenylthio)acetyl]amino}benzoate have not been extensively studied. However, it has been reported to have antibacterial activity against certain strains of bacteria. It has also been shown to inhibit the growth of cancer cells in vitro. Further studies are needed to determine the exact mechanisms of action and potential therapeutic applications of this compound.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 2-{[(phenylthio)acetyl]amino}benzoate 2-{[(phenylthio)acetyl]amino}benzoate in lab experiments is its high solubility in organic solvents, which allows for easy preparation of solutions for use in various assays. Another advantage is its potential for use as a fluorescent probe for the detection of biologically relevant molecules.

One limitation of using ethyl 2-{[(phenylthio)acetyl]amino}benzoate 2-{[(phenylthio)acetyl]amino}benzoate is its low water solubility, which may limit its use in aqueous systems. In addition, its potential toxicity and lack of extensive studies on its safety may pose a risk to researchers.

Future Directions

There are several future directions for the research of ethyl 2-{[(phenylthio)acetyl]amino}benzoate 2-{[(phenylthio)acetyl]amino}benzoate. One direction is the synthesis of novel derivatives with improved properties and potential therapeutic applications. Another direction is the investigation of its mechanism of action and potential targets in biological systems. Furthermore, its potential as a fluorescent probe for the detection of biologically relevant molecules can be further explored. Finally, studies on its safety and toxicity profile are needed to ensure its safe use in scientific research.

Synthesis Methods

The synthesis of ethyl 2-{[(phenylthio)acetyl]amino}benzoate 2-{[(phenylthio)acetyl]amino}benzoate involves the reaction between ethyl 2-{[(phenylthio)acetyl]amino}benzoate 2-aminobenzoate and phenylthioacetyl chloride in the presence of a base such as triethyl 2-{[(phenylthio)acetyl]amino}benzoateamine. The reaction takes place under mild conditions and yields a white crystalline solid that is soluble in organic solvents such as chloroform and methanol. The purity of the product can be determined by thin-layer chromatography and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

Ethyl 2-{[(phenylthio)acetyl]amino}benzoate has been used in scientific research for various purposes. It has been used as a ligand in the synthesis of metal complexes for catalytic reactions. It has also been used as a precursor in the synthesis of other benzamides with potential biological activities. In addition, it has been used as a fluorescent probe for the detection of biologically relevant molecules such as amino acids and peptides.

properties

IUPAC Name |

ethyl 2-[(2-phenylsulfanylacetyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3S/c1-2-21-17(20)14-10-6-7-11-15(14)18-16(19)12-22-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNXWBZHPJBRBAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Phenylsulfanyl-acetylamino)-benzoic acid ethyl ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl (4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5796936.png)

![2-{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B5796948.png)

![2-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide](/img/structure/B5796959.png)

![N-(4-{N-[(3-chloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)methanesulfonamide](/img/structure/B5796981.png)

![1-{[(4-methylphenyl)thio]acetyl}pyrrolidine](/img/structure/B5796992.png)

![N-(2,4-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5796993.png)

![5-(3,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5797004.png)

![2-(4-chlorophenoxy)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-methylpropanohydrazide](/img/structure/B5797029.png)